Butacaine

Beschreibung

was MH 1965-92; BUTAPROBENZ & BUTOCAIN were see BUTACAINE 1978-92; use 4-AMINOBENZOIC ACID to search this compound 1966-92

See also: this compound Sulfate (active moiety of).

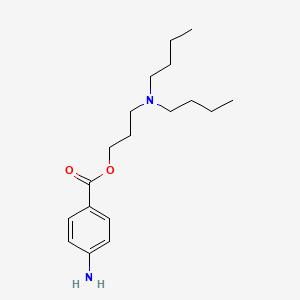

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(dibutylamino)propyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c1-3-5-12-20(13-6-4-2)14-7-15-22-18(21)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFWVSGBVLEQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045300 | |

| Record name | Butacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855942 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

149-16-6 | |

| Record name | Butacaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butacaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butacaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11502 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | butacaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butacaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butacaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTACAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84S23CGJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Butacaine's Mechanism of Action as a Sodium Channel Blocker: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of butacaine, a local anesthetic that functions as a voltage-gated sodium channel blocker. While specific quantitative data for this compound is limited in publicly available literature, this paper extrapolates from the well-established principles of local anesthetic action on sodium channels, drawing parallels with structurally and functionally similar compounds. We will delve into the molecular interactions, state-dependent binding, and the biophysical consequences of this compound's binding, including the phenomenon of use-dependence. This guide also presents detailed experimental protocols for investigating these interactions using patch-clamp electrophysiology and illustrates key concepts with signaling pathway and workflow diagrams.

Introduction: The Role of Voltage-Gated Sodium Channels in Nociception

Voltage-gated sodium channels (VGSCs) are integral membrane proteins that are essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] In the context of pain signaling (nociception), VGSCs are critical for transmitting pain signals from the periphery to the central nervous system. By blocking these channels, local anesthetics like this compound can interrupt pain transmission, leading to a localized loss of sensation.

The activity of VGSCs is tightly regulated by the membrane potential, cycling through three primary conformational states:

-

Resting State: At hyperpolarized membrane potentials, the channel is closed but available for activation.

-

Open (Activated) State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions and the generation of an action potential.

-

Inactivated State: Following a brief opening, the channel enters a non-conductive, inactivated state from which it cannot be immediately reopened. The channel must return to the resting state through membrane repolarization before it can be activated again.

The Modulated Receptor Hypothesis: A Framework for this compound's Action

The interaction of local anesthetics with sodium channels is best described by the Modulated Receptor Hypothesis .[2] This model posits that local anesthetics exhibit different binding affinities for the different conformational states of the sodium channel.[2][3] Generally, their affinity is lowest for the resting state and significantly higher for the open and inactivated states.[3] This state-dependent binding is a cornerstone of their clinical efficacy and is responsible for the phenomenon of "use-dependent" or "phasic" block.

State-Dependent Binding

This compound, like other local anesthetics, is thought to preferentially bind to open and inactivated sodium channels. This means that the drug has a stronger interaction with channels that are actively involved in signaling (i.e., in depolarized or frequently firing neurons). This property contributes to the relative specificity of local anesthetics for active or damaged nerves, which often exhibit higher firing rates.

Use-Dependent Block

Use-dependent block is a characteristic feature of many sodium channel blockers, where the degree of inhibition increases with the frequency of channel activation. During a train of action potentials, more channels cycle through the open and inactivated states, providing more opportunities for the high-affinity binding of this compound. This leads to a progressive accumulation of blocked channels and a more pronounced anesthetic effect in rapidly firing neurons.

Molecular Basis of this compound's Interaction with Sodium Channels

Local anesthetics bind to a receptor site located within the inner pore of the sodium channel. This binding site is formed by amino acid residues from the S6 transmembrane segments of the four homologous domains (I-IV) that constitute the channel pore. Molecular modeling and mutagenesis studies on other local anesthetics have identified key residues, particularly in domains I, III, and IV, that are crucial for drug binding.

The binding of this compound within the channel pore is thought to physically occlude the passage of sodium ions and/or allosterically modulate the channel's gating properties, thereby preventing the generation and propagation of action potentials.

Quantitative Analysis of Sodium Channel Block

While specific quantitative data for this compound is scarce, the following table presents typical values for other local anesthetics, which can serve as a reference for the expected potency and state-dependent affinity. The half-maximal inhibitory concentration (IC50) is a common measure of drug potency.

| Local Anesthetic | Preparation | Channel State | IC50 (µM) | Reference |

| Bupivacaine | ND7/23 neuroblastoma cells | Resting | 178 ± 8 | |

| Bupivacaine | Xenopus oocytes expressing NaV1.5 | - | 4.51 | |

| Lidocaine | Guinea-pig papillary muscles | Open/Inactivated | 5 - 40 |

Note: The IC50 values are highly dependent on the experimental conditions, including the specific sodium channel isoform, cell type, and the voltage protocol used.

Experimental Protocols for Studying this compound's Effects

Patch-clamp electrophysiology is the gold standard technique for investigating the effects of drugs on ion channels. The following is a representative protocol for studying the effects of this compound on voltage-gated sodium channels in a cultured neuronal cell line using the whole-cell patch-clamp technique.

Cell Culture

A suitable neuronal cell line (e.g., ND7/23, SH-SY5Y) expressing endogenous voltage-gated sodium channels should be cultured under standard conditions.

Solutions

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

-

This compound Stock Solution: A 100 mM stock solution of this compound hydrochloride should be prepared in deionized water and stored at -20°C. Working concentrations are prepared fresh daily by diluting the stock solution in the external solution.

Electrophysiological Recording

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Tonic Block: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state. A brief depolarizing pulse (e.g., to -10 mV for 20 ms) is applied to elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz) before and after the application of this compound.

-

Use-Dependent Block: A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to assess the frequency-dependent block by this compound.

-

Inactivated-State Affinity: The voltage-dependence of steady-state inactivation is measured by applying a series of prepulses to different voltages before a test pulse to assess the shift in the inactivation curve induced by this compound.

-

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The peak sodium current amplitude is measured and analyzed to determine the IC50 for tonic block and the extent of use-dependent block.

Conclusion

This compound exerts its local anesthetic effect by blocking voltage-gated sodium channels in a state- and use-dependent manner. Its preferential binding to the open and inactivated states of the channel leads to a more pronounced block in actively firing neurons, which are characteristic of nociceptive pathways. While this compound-specific quantitative data remains to be fully elucidated, the established principles of local anesthetic action provide a robust framework for understanding its mechanism. Further research employing techniques such as patch-clamp electrophysiology and molecular modeling will be instrumental in precisely defining the binding kinetics and molecular determinants of this compound's interaction with sodium channels, paving the way for the rational design of novel analgesics with improved therapeutic profiles.

References

- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A molecular basis for the different local anesthetic affinities of resting versus open and inactivated states of the sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Butacaine synthesis pathways and chemical synthesis routes

An In-depth Technical Guide to the Synthesis of Butacaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and chemical routes for this compound (3-(dibutylamino)propyl 4-aminobenzoate), a local anesthetic. The document details the key chemical reactions, experimental protocols, and quantitative data associated with its synthesis, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction to this compound

This compound is a local anesthetic of the ester type, first marketed in the 1920s.[1] Its chemical structure consists of a p-aminobenzoic acid moiety ester-linked to a dibutylamino propanol side chain. This structure is common to many local anesthetics and is crucial for its mechanism of action, which involves blocking nerve conduction. Understanding its synthesis is fundamental for process optimization, analog development, and quality control in pharmaceutical manufacturing.

Core Synthesis Pathways for this compound

The synthesis of this compound primarily involves three key stages: the formation of the amino alcohol side chain, the preparation of a substituted benzoyl derivative, and the final esterification and reduction steps. Retrosynthetic analysis of this compound typically involves the disconnection of the ester bond, leading to two key precursors: 4-aminobenzoic acid (or a protected/precursor form) and 3-(dibutylamino)propan-1-ol.

Two principal forward synthesis routes have been documented, which are detailed below.

Pathway 1: Synthesis via Amino Alcohol Formation and Subsequent Esterification

This is the most commonly cited pathway, which begins with the synthesis of the amino alcohol, followed by esterification with a nitro-substituted benzoyl chloride, and concludes with the reduction of the nitro group.

Caption: Pathway 1 for this compound synthesis.

This pathway involves:

-

Conjugate Addition: The synthesis starts with the addition of dibutylamine to allyl alcohol, facilitated by metallic sodium, to produce 3-dibutylamino-1-propanol.[1]

-

Esterification: The resulting amino alcohol is then reacted with p-nitrobenzoyl chloride to form the ester intermediate, 3-(dibutylamino)propyl 4-nitrobenzoate.[1] The nitro group serves as a protecting group for the amine, preventing side reactions.

-

Reduction: The final step is the reduction of the nitro group to an amino group, typically via a Béchamp reduction using iron filings and acid, to yield this compound.[1]

Pathway 2: Synthesis via Nucleophilic Substitution

An alternative route involves forming the key ester intermediate through a nucleophilic substitution reaction. This pathway starts with a pre-formed ester and introduces the dibutylamine moiety subsequently.

Caption: Pathway 2 for this compound synthesis.

This pathway involves:

-

Nucleophilic Substitution: Dibutylamine acts as a nucleophile, displacing the bromide from p-nitro-gamma-bromo-propylbenzoate to form the same nitro-ester intermediate as in Pathway 1.[2]

-

Reduction: The subsequent reduction of the nitro group is performed under similar conditions (iron and acid) to yield the final this compound product.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions described in the synthesis pathways.

Protocol 1: Synthesis of 3-Dibutylamino-1-propanol (from Pathway 1)

This protocol is based on the conjugate addition of dibutylamine to allyl alcohol.

-

Prepare a mixture of allyl alcohol and dibutylamine.

-

Slowly add metallic sodium to the mixture. The reaction is exothermic and should be controlled.

-

Allow the reaction to proceed to completion.

-

Work-up the reaction mixture to isolate the product, 3-dibutylamino-1-propanol. This may involve quenching excess sodium, extraction, and distillation.

Protocol 2: Synthesis of 3-(Dibutylamino)propyl 4-nitrobenzoate via Nucleophilic Substitution (from Pathway 2)

This protocol is based on a documented manufacturing process.

-

In a reaction vessel, combine 40 g of p-nitro-gamma-bromo-propylbenzoate and 40 g of dibutylamine.

-

Heat the mixture at 60°C for four hours.

-

After the reaction, remove the excess dibutylamine by washing the product with water.

-

Further purify the residue by steam distillation.

-

Dissolve the remaining material in benzene and treat with aqueous hydrochloric acid. The hydrochloride salt of the product will separate as an oily layer.

-

Separate the oily layer, make it alkaline, and extract the free base back into benzene.

-

Remove the benzene solvent to obtain the final product, p-nitrobenzoyl-gamma-di-n-butylaminopropanol.

Protocol 3: Reduction of 3-(Dibutylamino)propyl 4-nitrobenzoate to this compound (Applicable to both Pathways)

This protocol describes the reduction of the nitro-ester intermediate.

-

To the p-nitrobenzoyl-gamma-di-n-butylaminopropanol, add an excess of iron filings and a small amount of hydrochloric acid.

-

Warm the mixture to approximately 60°C and maintain for four hours.

-

After cooling, neutralize the mixture with a dilute sodium hydroxide solution.

-

Extract the product, the free base of this compound, with ether.

-

Remove the ether to yield this compound as an oil.

-

For purification and salt formation, the free base can be neutralized with aqueous hydrochloric acid, and the resulting solid salt can be recrystallized from water or another suitable organic solvent. The hydrochloride salt melts at 151-152°C.

Quantitative Data Summary

The following table summarizes the quantitative data available from the cited literature for the key synthesis steps. Note that yields and other quantitative metrics are not always reported in the available literature.

| Step | Reactants | Reagents/Conditions | Temperature | Duration | Yield | Reference |

| Pathway 2, Step 1 | p-Nitro-γ-bromo-propylbenzoate, Dibutylamine | Heat | 60°C | 4 hours | Not Specified | |

| Pathway 2, Step 2 | 3-(Dibutylamino)propyl 4-nitrobenzoate | Iron filings, Hydrochloric acid | ~60°C | 4 hours | Not Specified |

Conclusion

The synthesis of this compound can be achieved through robust and well-documented chemical pathways. The most common methods rely on the formation of a key nitro-ester intermediate followed by a final reduction step. While the general transformations are clear, detailed quantitative data such as reaction yields are not consistently available in the public domain, highlighting an area for process chemistry optimization. The protocols and pathways outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and related anesthetic compounds.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Butacaine

Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of Butacaine (CAS 149-16-6), a local anesthetic.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document consolidates quantitative data into structured tables, details relevant experimental methodologies, and visualizes key pathways and processes. This compound, chemically known as 3-(dibutylamino)propyl 4-aminobenzoate, functions as a reversible nerve conduction blocker by inhibiting voltage-gated sodium channels.[2][4] This guide serves as a technical resource, offering in-depth information on its fundamental characteristics.

Chemical Properties

This compound is an ester-type local anesthetic belonging to the aminobenzoic acid derivative class. Its structure features a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine, which are characteristic of many local anesthetics.

| Identifier | Value | Source |

| IUPAC Name | 3-(Dibutylamino)propyl 4-aminobenzoate | |

| CAS Number | 149-16-6 | |

| Molecular Formula | C18H30N2O2 | |

| Molecular Weight | 306.44 g/mol | |

| Canonical SMILES | CCCCN(CCCOC(=O)C1=CC=C(N)C=C1)CCCC | |

| InChI Key | HQFWVSGBVLEQGA-UHFFFAOYAZ |

Physical and Physicochemical Properties

The physical and physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Melting Point | < 25 °C | Multiple sources report varying melting points, with one indicating 25°C. |

| Boiling Point | 178-182 °C at 0.11 mmHg; 440 °C at 760 mmHg | |

| Density | 1.014 - 1.0593 g/cm³ (estimate) | |

| Water Solubility | >46 µg/mL at pH 7.4; 0.0424 mg/mL | Limited solubility in water. |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol. Soluble in organic solvents. | |

| pKa (Strongest Basic) | 8.96 (Uncertain); 10.55 | |

| LogP (Octanol-Water Partition Coefficient) | 4.29910; 4.46 | |

| Appearance | White to pale orange solid; White crystalline powder | |

| Stability | Light sensitive |

Mechanism of Action: Sodium Channel Blockade

This compound exerts its anesthetic effect by blocking nerve impulse propagation. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. The blockade prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential. This leads to a reversible loss of sensation in the area of application.

Caption: Mechanism of action of this compound as a voltage-gated sodium channel blocker.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common pathway involves the reaction of p-nitrobenzoyl chloride with 3-dibutylamino-1-propanol, followed by the reduction of the nitro group to an amine.

Caption: A simplified workflow for the chemical synthesis of this compound.

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound involves standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

The melting point is a critical indicator of a substance's purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of about 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.

-

Accurate Determination: Allow the apparatus to cool. Then, heat the sample again, but at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Caption: Experimental workflow for determining the melting point of a solid.

Determination of Solubility

Solubility data is essential for formulation development.

Principle: The solubility of a compound in a particular solvent is the maximum amount of the solute that can dissolve in a given amount of the solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or bath

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker or bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation.

-

Quantification: Accurately dilute a known volume of the saturated solution. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Determination of pKa (Potentiometric Titration)

The pKa value is crucial as it influences the ionization state of the drug, which in turn affects its solubility, absorption, and receptor binding.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte. The pH of the solution is monitored throughout the titration. The pKa can be determined from the inflection point of the resulting pH vs. volume of titrant curve.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Stirrer (e.g., magnetic stirrer and stir bar)

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

-

Titration: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the this compound has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic behavior.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase). Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other phase.

-

Equilibration: Shake the mixture for a period sufficient to allow the this compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. A centrifuge can be used to aid in the separation.

-

Quantification: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

References

The Dawn of a New Era in Local Anesthesia: The Discovery and Development of Butacaine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the early 20th century, the quest for a safer and more effective local anesthetic than the prevailing cocaine and the newly synthesized procaine was a significant focus of pharmacological research. This period saw the emergence of Butacaine, a synthetic local anesthetic of the ester class, which offered notable advantages in terms of onset and duration of action. This technical guide provides a comprehensive overview of the discovery, historical development, and pharmacological evaluation of this compound, with a focus on the quantitative data and experimental methodologies of the era.

Discovery and Historical Development

This compound, chemically 3-(p-aminobenzoxy)-1-di-n-butylaminopropane, was first introduced in the 1920s.[1] It emerged from the systematic investigation of the esters of p-aminobenzoic acid, a line of research spurred by the success of procaine, which was synthesized in 1904. The development of this compound was driven by the need for a local anesthetic with a more rapid onset and a longer duration of action than cocaine, which, despite its efficacy, was fraught with issues of toxicity and addiction.

The synthesis of this compound involves the reaction of p-nitrobenzoyl chloride with γ-di-n-butylaminopropanol, followed by the reduction of the nitro group to an amino group. Key figures in its early development include Oliver Kamm, Roger Adams, and Ernest H. Volwiler, who were granted a patent for this compound in 1920 on behalf of Abbott Laboratories.[1]

The historical development of this compound can be visualized as a progression from the identification of the lead compound, p-aminobenzoic acid, to its chemical modification and subsequent pharmacological evaluation.

Comparative Pharmacological Profile

Early studies of this compound focused on comparing its efficacy and toxicity to the established local anesthetics, cocaine and procaine. While specific quantitative data from the earliest publications is sparse in modern databases, historical reviews and later studies provide insights into its relative performance. It was generally reported that this compound possessed a more rapid onset and a longer duration of local anesthesia compared to cocaine.

Table 1: Comparative Efficacy of Local Anesthetics (Qualitative Data from early 20th Century Reports)

| Anesthetic | Onset of Action | Duration of Action | Potency |

| Cocaine | Rapid | Moderate | High |

| Procaine | Slow | Short | Low |

| This compound | More Rapid than Cocaine | Longer than Cocaine | High |

Experimental Protocols of the Era

The evaluation of local anesthetics in the early 20th century relied on a variety of in vivo animal models to assess potency, duration of action, and toxicity. The following are detailed descriptions of the types of experimental protocols that would have been employed.

Anesthetic Potency and Duration of Action

a) Frog Sciatic Nerve Block (Plexus Anesthesia)

-

Objective: To determine the minimum effective concentration and duration of anesthetic action.

-

Methodology:

-

A frog's spinal cord was destroyed, leaving the peripheral nerves intact.

-

The frog was suspended, and one leg was immersed in a solution of the anesthetic agent of a specific concentration.

-

The foot of the treated leg was periodically stimulated with a weak acid solution (e.g., 0.1 N HCl) or a gentle mechanical stimulus.

-

The absence of a withdrawal reflex was considered evidence of anesthesia. The time to the onset of anesthesia was recorded.

-

After the onset of anesthesia, the leg was rinsed with water, and the time taken for the withdrawal reflex to return was recorded as the duration of action.

-

A range of concentrations was tested to determine the minimum concentration required to produce anesthesia within a set timeframe (e.g., 5 minutes).

-

b) Rabbit Cornea Anesthesia

-

Objective: To assess the topical anesthetic efficacy.

-

Methodology:

-

A solution of the anesthetic was instilled into the conjunctival sac of a rabbit's eye.

-

The cornea was stimulated at regular intervals with a fine, non-injurious instrument (e.g., a horsehair or a fine wire).

-

The absence of the blink reflex (corneal reflex) was indicative of anesthesia.

-

The time to onset and the duration of the absence of the reflex were recorded.

-

c) Guinea Pig Intradermal Wheal Test

-

Objective: To evaluate infiltration anesthesia.

-

Methodology:

-

The hair on the back of a guinea pig was clipped.

-

A small volume (e.g., 0.25 mL) of the anesthetic solution was injected intradermally, raising a wheal.

-

The anesthetized area was tested for sensation at regular intervals by pricking with a sharp needle.

-

The absence of a skin twitch (panniculus carnosus reflex) indicated successful anesthesia.

-

The time to onset and the duration of anesthesia were recorded.

-

Toxicity Assessment

a) Determination of the Minimum Lethal Dose (MLD) or Lethal Dose 50 (LD50)

-

Objective: To quantify the systemic toxicity of the anesthetic.

-

Methodology:

-

Groups of animals (commonly mice, rats, or rabbits) were used for each dose level.

-

The anesthetic was administered via a specific route, typically subcutaneous or intravenous injection.

-

A range of doses was administered to different groups of animals.

-

The animals were observed for a set period (e.g., 24 hours), and the number of deaths in each group was recorded.

-

The MLD was determined as the lowest dose that caused death in a certain percentage of the animals. Later, the more statistically robust LD50 (the dose that is lethal to 50% of the test population) became the standard measure.

-

Mechanism of Action

Like other local anesthetics of its class, this compound exerts its effect by blocking voltage-gated sodium channels in the nerve membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve and the propagation of the action potential.

The this compound molecule, being a tertiary amine, exists in both charged (cationic) and uncharged (base) forms. The uncharged base is more lipid-soluble and can penetrate the nerve sheath and membrane. Once inside the axoplasm, it re-equilibrates, and the charged cationic form is thought to be the primary species that binds to the sodium channel from the intracellular side, physically occluding the channel and preventing sodium ion passage.

Conclusion

This compound represents a significant step in the historical development of local anesthetics, bridging the gap between the naturally occurring cocaine and the later, more refined synthetic agents. Its introduction in the 1920s offered clinicians a valuable alternative with a favorable pharmacological profile for the time. Understanding the historical context of its development and the experimental methodologies used for its evaluation provides valuable insight into the evolution of pharmaceutical research and the enduring principles of local anesthesia. Although largely superseded by newer agents with improved safety profiles, the story of this compound remains a cornerstone in the history of pain management.

References

An In-depth Technical Guide to the Physicochemical Properties of Butacaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butacaine is a local anesthetic of the ester type, historically used for surface anesthesia, particularly in dental and ophthalmological applications. A thorough understanding of its physicochemical properties, including its pKa, solubility, and dissociation constants, is critical for formulation development, understanding its mechanism of action, and predicting its pharmacokinetic behavior. This technical guide provides a comprehensive overview of these core properties, details relevant experimental methodologies, and illustrates the mechanism of action.

Physicochemical Data of this compound

The quantitative physicochemical parameters for this compound are summarized below. It is important to note that reported values in the literature show some variability, which is reflected in the data presented.

Dissociation Constants and pKa

This compound possesses two basic nitrogen centers: a tertiary amine in the side chain and an aromatic primary amine. Consequently, it can be protonated at two sites, leading to two distinct dissociation constants (pKa values). The pKa is a critical determinant of the degree of ionization at a given pH, which in turn affects the molecule's ability to cross biological membranes and interact with its target.

| Parameter | Reported Value(s) | Source(s) |

| pKa₁ (Strongest Basic) | 10.55 | Chemaxon |

| 9.16 | DrugCentral | |

| 8.96 (Uncertain) | ChemicalBook | |

| pKa₂ (Weakest Basic) | 2.5 | DrugCentral |

Note: The significant variation in reported pKa values highlights the importance of experimental determination under well-defined conditions.

Solubility

The solubility of this compound is a key factor in its formulation and bioavailability. As a weak base, its solubility is pH-dependent.

| Solvent/Condition | Reported Solubility | Source(s) |

| Water | 0.0424 mg/mL | ALOGPS |

| Water (pH 7.4) | >46 µg/mL | PubChem |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | ChemicalBook |

| Methanol | Slightly soluble | ChemicalBook |

| General Description | Limited solubility in water; soluble in organic solvents | CymitQuimica |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physicochemical properties are not extensively detailed in readily available literature, the following sections describe standard methodologies employed for such characterizations.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Principle: A solution of the substance is titrated with a standardized acid or base, and the pH of the solution is monitored using a pH meter as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Generalized Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if the free base has low aqueous solubility.

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa value(s) correspond to the pH at the half-equivalence point(s). For a dibasic compound like this compound, two inflection points would be expected, allowing for the determination of both pKa values.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Generalized Protocol:

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker or water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

pH Measurement: The pH of the saturated solution is measured, as it is a critical parameter for the solubility of ionizable compounds.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

This compound, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane. The following diagram illustrates the logical workflow of this mechanism.

Caption: Mechanism of this compound action on voltage-gated sodium channels.

The process begins with the equilibrium of this compound between its ionized (cationic) and un-ionized forms in the extracellular space. The un-ionized, more lipophilic form passively diffuses across the neuronal membrane into the axoplasm. Inside the neuron, a new equilibrium is established, leading to the formation of the cationic species. It is this charged form of this compound that binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions, thereby preventing depolarization and the propagation of action potentials, which results in the anesthetic effect.

An In-Depth Technical Guide to the Hydrolysis Kinetics and Stability of Butacaine's Ester Linkage

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butacaine and its Ester Linkage Stability

This compound is a local anesthetic of the ester type, chemically identified as 3-(dibutylamino)propyl 4-aminobenzoate.[1][2] Structurally, it is characterized by an aromatic acid (p-aminobenzoic acid) joined by an ester linkage to a substituted amino alcohol.[1][3] This ester linkage is the critical point of metabolic and chemical vulnerability. The stability of this bond is a key determinant of this compound's shelf-life, efficacy, and degradation profile. Understanding the kinetics of its hydrolysis is paramount for formulation development, predicting its stability under various physiological and storage conditions, and ensuring the safety and effectiveness of its pharmaceutical preparations.

Like other ester-type local anesthetics, this compound is susceptible to hydrolysis, a chemical process that breaks the ester bond.[3] This degradation can be catalyzed by acids, bases, or enzymes (such as pseudocholinesterase in plasma). The hydrolysis of this compound yields its constituent molecules: 4-aminobenzoic acid and 3-(dibutylamino)-1-propanol. This guide provides a comprehensive overview of the factors influencing the stability of this compound's ester linkage and the kinetic principles governing its hydrolytic degradation.

The Chemistry of Ester Hydrolysis

The hydrolysis of this compound's ester linkage can proceed through several mechanisms, primarily acid-catalyzed and base-catalyzed pathways.

Acid-Catalyzed Hydrolysis

In acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the transfer of a proton and the elimination of the alcohol portion, resulting in the formation of a carboxylic acid and an alcohol.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to form the carboxylic acid and an alkoxide. The alkoxide subsequently deprotonates the carboxylic acid, leading to a carboxylate salt and the alcohol. This process is generally irreversible and follows second-order kinetics.

Factors Influencing the Stability of this compound

The rate of hydrolysis of this compound is significantly influenced by several factors, including pH, temperature, and the presence of other chemical agents.

-

pH: The pH of the solution is a critical factor. The rate of hydrolysis is typically dependent on the pH of the aqueous solution. For many ester-type local anesthetics, the pH of maximum stability is often found in the acidic range. Both strongly acidic and alkaline conditions can accelerate the degradation process.

-

Temperature: An increase in temperature generally accelerates the rate of chemical reactions, including hydrolysis. The relationship between temperature and the reaction rate constant can be described by the Arrhenius equation. Therefore, storing this compound formulations at controlled, lower temperatures is crucial for maintaining their stability.

-

Oxidizing Agents: The presence of oxidizing agents can also lead to the degradation of this compound. For instance, a kinetic study on the oxidation of this compound sulfate by sodium N-chlorobenzenesulfonamide (Chloramine-B) in an acidic medium demonstrated first-order kinetics with respect to the oxidant.

-

Excipients in Solid Dosage Forms: In solid formulations, the hygroscopicity of excipients can provide moisture that facilitates degradation reactions, affecting the stability of the drug.

Hydrolysis Kinetics of this compound

While specific quantitative kinetic data for the hydrolysis of this compound is not extensively available in the public literature, the principles of its degradation can be inferred from studies on similar ester-type local anesthetics like benzocaine and cocaine. The hydrolysis reaction is expected to follow pseudo-first-order kinetics under conditions where the concentration of water and the pH are constant.

Quantitative Data Summary

The following table summarizes the key kinetic parameters that would be determined in a comprehensive stability study of this compound. The values presented are hypothetical and for illustrative purposes, based on typical values for similar ester-type anesthetics.

| Parameter | Condition | Hypothetical Value | Significance |

| k_obs (Observed Rate Constant) | pH 2.0, 25°C | 1.5 x 10⁻⁷ s⁻¹ | Represents the rate of degradation under highly acidic conditions. |

| k_obs (Observed Rate Constant) | pH 7.4 (Physiological), 37°C | 8.0 x 10⁻⁶ s⁻¹ | Indicates the stability of the drug under physiological conditions. |

| k_obs (Observed Rate Constant) | pH 9.0, 25°C | 3.2 x 10⁻⁵ s⁻¹ | Shows the rate of degradation under alkaline conditions. |

| t₉₀ (Shelf-life) | pH 4.5 (Optimal Stability), 25°C | > 2 years | The time it takes for 10% of the drug to degrade at its most stable pH. |

| Ea (Activation Energy) | pH 7.4 | 65 kJ/mol | The energy barrier for the hydrolysis reaction; used to predict stability at different temperatures. |

Visualizing the Hydrolysis Pathway and Experimental Workflow

This compound Hydrolysis Pathway

The following diagram illustrates the chemical transformation of this compound during hydrolysis.

Caption: Hydrolysis of this compound into its primary degradation products.

Experimental Workflow for Kinetic Studies

This diagram outlines a typical experimental protocol for investigating the hydrolysis kinetics of this compound.

Caption: A typical workflow for studying the hydrolysis kinetics of a drug.

Experimental Protocols for Studying Hydrolysis Kinetics

A detailed methodology is crucial for obtaining reliable kinetic data. The following protocol describes a common approach using High-Performance Liquid Chromatography (HPLC), which is a highly sensitive and specific method for monitoring the concentration of a drug and its degradation products.

HPLC Method for Kinetic Analysis

-

Preparation of Solutions:

-

Prepare a series of buffer solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9) using appropriate buffer systems (e.g., phosphate, citrate).

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Initiation of the Hydrolysis Study:

-

For each pH condition, place the buffer solution in a temperature-controlled water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Add a small volume of the this compound stock solution to the pre-heated buffer to achieve the desired initial concentration (e.g., 100 µg/mL). This marks the start of the reaction (t=0).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then daily or weekly as needed), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

-

Immediately quench the reaction if necessary. This can be done by diluting the sample in the mobile phase or by adjusting the pH to a level where the reaction rate is negligible.

-

-

Chromatographic Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions could be:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer, delivered in an isocratic or gradient mode.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for this compound.

-

Injection Volume: 20 µL.

-

-

Quantify the concentration of the remaining this compound at each time point by comparing the peak area to a standard calibration curve.

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration (ln[C]) versus time (t).

-

If the plot is linear, the reaction follows first-order or pseudo-first-order kinetics.

-

The observed rate constant (k_obs) is determined from the negative of the slope of the regression line.

-

The shelf-life (t₉₀), the time required for 10% degradation, can be calculated using the formula: t₉₀ = 0.105 / k_obs.

-

Conclusion and Future Directions

The ester linkage in this compound is its primary site of chemical instability, with hydrolysis being the main degradation pathway. The rate of this hydrolysis is highly dependent on pH and temperature. While specific kinetic data for this compound is limited, the principles governing its degradation are well-understood from studies of analogous ester-type local anesthetics.

For drug development professionals, a thorough understanding of these principles is essential for designing stable formulations with an optimal shelf-life. Future research should focus on generating specific kinetic data for this compound under a wide range of conditions to build a comprehensive stability profile. This would involve performing detailed kinetic studies as outlined in this guide to precisely determine rate constants, activation energies, and the pH-rate profile. Such data would be invaluable for the development of robust and reliable this compound-containing pharmaceutical products.

References

Butacaine as an Inhibitor of Phospholipase A2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the local anesthetic butacaine's role as an inhibitor of phospholipase A2 (PLA2). While this compound is primarily recognized for its anesthetic properties, its interaction with PLA2 presents a compelling area of study for its potential anti-inflammatory effects. This document synthesizes the current understanding of this compound's mechanism of PLA2 inhibition, its impact on downstream signaling pathways, and detailed experimental protocols for investigating its inhibitory effects. The information is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of PLA2 inhibitors.

Introduction to Phospholipase A2 and this compound

Phospholipases A2 (PLA2s) are a superfamily of enzymes that play a critical role in a variety of cellular processes, including inflammation, signal transduction, and membrane homeostasis.[1] They catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1] A key fatty acid released by PLA2 action is arachidonic acid, the precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[2] Consequently, the inhibition of PLA2 is a significant therapeutic target for managing inflammatory conditions.

This compound is a local anesthetic of the para-aminobenzoic acid (PABA) ester class. It functions by blocking voltage-gated sodium channels, thereby preventing the propagation of nerve impulses. Beyond its anesthetic effects, this compound has been identified as an inhibitor of phospholipase A2, suggesting a potential secondary mechanism for modulating inflammation and pain.[3]

Mechanism of this compound's Inhibitory Action on PLA2

The inhibitory effect of this compound on PLA2, particularly pancreatic sPLA2, is primarily attributed to its interaction with the phospholipid substrate rather than direct competitive binding to the enzyme's active site.[3] Local anesthetics, including this compound, are proposed to exert their inhibitory action through surface effects on the phospholipid monolayers that form the substrate for PLA2.

This mechanism involves the partitioning of the amphipathic this compound molecule into the lipid bilayer. This incorporation alters the physical properties of the membrane, such as its fluidity and surface charge, which can hinder the binding and catalytic activity of PLA2. The more surface-active anesthetics, a category that includes this compound, are thought to inhibit PLA2 by these surface effects. In contrast, less surface-active anesthetics may inhibit by interacting with the enzyme in the subphase, preventing its penetration to the lipid interface.

Quantitative Data on PLA2 Inhibition

While specific IC50 values for this compound's inhibition of various PLA2 isoforms are not extensively reported in the literature, comparative studies provide insight into its relative potency. The inhibitory efficacy of several local anesthetics on pancreatic phospholipase A2 has been ranked based on their subphase concentrations.

| Local Anesthetic | Relative Inhibitory Potency on Pancreatic PLA2 |

| Dibucaine | > Tetracaine > This compound > Lidocaine = Procaine |

| Table 1: Comparative Inhibitory Potency of Local Anesthetics on Pancreatic Phospholipase A2. The data indicates the relative order of inhibition based on the subphase concentration of the anesthetic. |

Impact on Downstream Signaling: The Arachidonic Acid Cascade

The inhibition of PLA2 by this compound has significant implications for downstream inflammatory signaling pathways, primarily the arachidonic acid cascade. By reducing the activity of PLA2, this compound can decrease the liberation of arachidonic acid from membrane phospholipids. This reduction in substrate availability directly impacts the synthesis of two major classes of inflammatory mediators: prostaglandins and leukotrienes.

-

Prostaglandin Synthesis: Arachidonic acid is converted into prostaglandins by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Prostaglandins are potent mediators of inflammation, pain, and fever.

-

Leukotriene Synthesis: The lipoxygenase (LOX) pathway metabolizes arachidonic acid into leukotrienes, which are involved in various inflammatory responses, including leukocyte chemotaxis and bronchoconstriction.

By inhibiting the initial step of this cascade, this compound has the potential to broadly attenuate the production of these pro-inflammatory eicosanoids.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound on phospholipase A2. These protocols are based on commonly used assays and should be optimized for specific experimental conditions.

In Vitro PLA2 Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of PLA2 by detecting the release of a chromogenic product.

Materials:

-

Purified PLA2 (e.g., from bee venom or porcine pancreas)

-

Phospholipid substrate (e.g., lecithin)

-

Reaction Buffer (e.g., 100 mM NaCl, 10 mM CaCl2, pH 7.5-8.0)

-

This compound stock solution (dissolved in an appropriate solvent)

-

Colorimetric indicator (e.g., phenol red)

-

Microplate reader

Procedure:

-

Prepare the substrate solution by suspending the phospholipid in the reaction buffer.

-

Add the colorimetric indicator to the substrate solution.

-

Adjust the pH of the substrate solution to the desired value.

-

In a 96-well plate, add varying concentrations of this compound to the wells. Include a vehicle control (no this compound) and a positive control (a known PLA2 inhibitor).

-

Add the PLA2 enzyme solution to each well, except for the negative control wells (which should contain only buffer and substrate).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the absorbance at a specific wavelength (e.g., 558 nm for phenol red) at regular time intervals.

-

Calculate the rate of reaction for each concentration of this compound and determine the percentage of inhibition relative to the vehicle control.

Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of this compound to inhibit PLA2 activity within a cellular context.

Materials:

-

Cell line known to express PLA2 (e.g., macrophages, neutrophils)

-

Cell culture medium

-

[³H]-Arachidonic acid

-

This compound stock solution

-

Cell-stimulating agent (e.g., calcium ionophore A23187, lipopolysaccharide)

-

Scintillation counter and scintillation fluid

Procedure:

-

Culture the cells to the desired confluency in appropriate culture plates.

-

Label the cells by incubating them with [³H]-arachidonic acid in the culture medium for several hours (e.g., 18-24 hours). This incorporates the radiolabel into the cell membranes.

-

Wash the cells with fresh medium to remove unincorporated [³H]-arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes).

-

Stimulate the cells with a PLA2-activating agent to induce the release of arachidonic acid.

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Calculate the percentage of [³H]-arachidonic acid released for each condition and determine the inhibitory effect of this compound.

Conclusion

This compound demonstrates inhibitory activity against phospholipase A2, primarily through an indirect mechanism involving interaction with the phospholipid substrate. This inhibition has the potential to attenuate inflammatory responses by limiting the production of arachidonic acid-derived mediators. While the precise quantitative inhibitory concentrations of this compound on different PLA2 isoforms require further investigation, the existing evidence provides a strong rationale for continued research into its anti-inflammatory properties. The experimental protocols outlined in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and other PLA2 inhibitors.

References

- 1. Local anesthetic inhibition of pancreatic phospholipase A2 action on lecithin monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid release and prostaglandin F(2alpha) formation induced by anandamide and capsaicin in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation and inhibition of pancreatic phospholipase A2 by local anesthetics as a result of their interaction with the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Research and Initial Applications of Butacaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butacaine, a para-aminobenzoic acid ester, emerged in the early 20th century as a notable local anesthetic, finding its primary applications in surface anesthesia for dental and ophthalmological procedures. Its development marked a progression in the quest for safer and more effective alternatives to cocaine. This technical guide delves into the foundational research of this compound, detailing its synthesis, mechanism of action, pharmacological properties, and early clinical use. Quantitative data from initial studies are presented, alongside detailed experimental protocols and visualizations of its synthetic pathway and proposed mechanism of action, to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound was first introduced in the 1920s as a synthetic local anesthetic.[1] As a derivative of para-aminobenzoic acid, it belongs to the ester class of local anesthetics.[2] Early research highlighted its efficacy as a surface anesthetic, with a more rapid onset and prolonged action compared to cocaine.[2] This made it a valuable tool in specialized medical fields before it was eventually withdrawn from the U.S. market in 1990.[2] This guide aims to consolidate the early scientific and clinical data on this compound to serve as a technical resource.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the reaction of allyl alcohol and dibutylamine to form an intermediate, which is then esterified and reduced.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be carried out as follows, based on early twentieth-century chemical literature[1]:

-

Formation of 3-Dibutylamino-1-propanol: Allyl alcohol (1) is reacted with dibutylamine (2) in the presence of metallic sodium. This reaction proceeds via a conjugate addition mechanism to yield 3-dibutylamino-1-propanol (3).

-

Esterification: The resulting amino alcohol (3) is then reacted with p-nitrobenzoyl chloride (4). This step forms the ester intermediate (5).

-

Reduction of the Nitro Group: The final step is the reduction of the nitro group on the benzene ring of the ester intermediate (5) to an amino group. A Béchamp reduction is a suitable method for this transformation, yielding this compound (6).

Visualization of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Pharmacological Profile

Mechanism of Action

This compound, like other local anesthetics of its class, functions as a reversible nerve conduction blocker. Its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve fibers.

-

Penetration of the Nerve Sheath: The uncharged, lipid-soluble form of this compound penetrates the nerve sheath and membrane.

-

Ionization within the Axoplasm: Once inside the axoplasm, the molecule equilibrates into its charged, cationic form.

-

Sodium Channel Blockade: The cationic form of this compound binds to a receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.

This blockade of nerve impulse transmission results in a loss of sensation in the area supplied by the affected nerve.

Visualization of the Mechanism of Action

Caption: Mechanism of action of this compound.

Quantitative Pharmacological Data

Toxicity Data

The following table summarizes the median lethal dose (LD50) of this compound in various animal models and routes of administration.

| Animal Model | Route of Administration | LD50 (mg/kg) |

| Dog | Subcutaneous | 55 |

| Cat | Subcutaneous | 30 |

| Cat | Intravenous | 15 |

| Rabbit | Subcutaneous | 50 |

| Rabbit | Intravenous | 12 |

| Rat | Subcutaneous | 150 |

| Rat | Intravenous | 7.5 |

| Mouse | Subcutaneous | 50 |

| Mouse | Intravenous | 12 |

| Guinea Pig | Subcutaneous | 45 |

Early Clinical Applications

This compound was primarily utilized as a surface anesthetic in dentistry and ophthalmology.

Dental Anesthesia

In dental practice, this compound was valued for its ability to produce rapid and prolonged surface anesthesia of the mucous membranes. It was often used topically to numb the gums before injections or for minor procedures. While specific concentrations varied, it was typically applied as a solution.

Ophthalmic Anesthesia

In ophthalmology, this compound was used as a topical anesthetic for the cornea and conjunctiva. This allowed for painless measurement of intraocular pressure, removal of foreign bodies, and minor surgical procedures on the surface of the eye.

Conclusion

This compound represents an important step in the historical development of local anesthetics. Its early research and clinical applications demonstrated a favorable profile for surface anesthesia compared to its predecessors. While it has been largely superseded by newer agents with improved safety and efficacy profiles, an understanding of its foundational science provides valuable context for the ongoing development of anesthetic drugs. The data and protocols presented in this guide offer a detailed retrospective for researchers and professionals in the field.

References

Methodological & Application

Application Notes and Protocols for Butacaine in Research Models

For Topical Anesthesia in Pre-clinical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of butacaine as a topical anesthetic in research models. While this compound is a historically recognized local anesthetic, its use in contemporary research is limited, and these protocols are based on established principles of local anesthesia and comparative data from similar agents.

Introduction

This compound is an ester-type local anesthetic that functions by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses and producing a temporary loss of sensation.[1] Its primary mechanism of action involves stabilizing the neuronal membrane, which prevents the ionic fluxes required for the initiation and conduction of nerve signals.[2] Although less common in current research compared to agents like lidocaine or bupivacaine, this compound's properties may still offer utility in specific experimental contexts requiring surface anesthesia. These notes provide protocols for its theoretical application in common research models, with a strong recommendation for pilot studies to determine optimal concentrations and durations for specific experimental needs.

Quantitative Data Summary

The following table summarizes the anesthetic properties of various topical anesthetics, including extrapolated data for this compound based on its known characteristics and comparative data from other local anesthetics. Researchers should note that the values for this compound are estimated and require experimental validation.

Table 1: Comparative Anesthetic Properties of Topical Anesthetics in Research Models

| Anesthetic Agent | Animal Model | Typical Concentration | Onset of Action (minutes) | Duration of Anesthesia (minutes) |

| This compound (extrapolated) | Rabbit (corneal) | 1.0 - 2.0% | ~5-10 | ~20-30 |

| Rat/Mouse (dermal) | 2.0 - 5.0% | ~10-15 | ~30-60 | |

| Lidocaine | Rabbit (corneal) | 0.5% | ~5 | ~7.5[3] |

| Mouse (dermal infiltration) | 0.5 - 1.0% | 1-5[4] | 60-120[5] | |

| Bupivacaine | Rabbit (corneal) | 0.5% | ~5-10 | ~15.5 |

| Mouse (dermal infiltration) | 0.25 - 0.5% | 10-15 | 240-480 | |

| Tetracaine | Rabbit (corneal) | 0.5% | ~5 | ~20 |

| Proparacaine | Rabbit (corneal) | 0.5% | <1 | ~21 |

Note: Data for this compound is extrapolated and should be validated experimentally. Data for other agents are derived from cited literature and may vary based on specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for the application of this compound as a topical anesthetic in research models. It is critical to perform a pilot study to determine the optimal concentration and application time for your specific model and procedure to ensure adequate anesthesia and avoid toxicity.

Protocol 1: Corneal Anesthesia in Rabbits

This protocol is designed for non-invasive ophthalmic procedures requiring short-term corneal anesthesia.

Materials:

-

This compound hydrochloride solution (1-2% in sterile saline, filter-sterilized)

-

Sterile single-use eye droppers or micropipette

-

Corneal esthesiometer (e.g., Cochet-Bonnet)

-

Animal restraining device suitable for rabbits

-

Protective ophthalmic ointment

Procedure:

-

Animal Preparation: Gently restrain the rabbit to minimize stress and prevent injury.

-

Baseline Sensitivity Assessment: Before applying the anesthetic, assess the baseline corneal sensitivity by touching the central cornea with the esthesiometer filament and observing the blink reflex.

-

Anesthetic Application: Instill one to two drops (approximately 50-100 µL) of the this compound solution onto the corneal surface of the eye. Avoid direct contact of the dropper with the cornea.

-

Onset Period: Allow 5-10 minutes for the anesthetic to take effect. During this time, the rabbit's eye should be observed for any signs of irritation.

-

Anesthesia Confirmation: Re-assess corneal sensitivity with the esthesiometer. The absence of a blink reflex indicates successful anesthesia.

-

Experimental Procedure: Proceed with the intended experimental procedure.

-

Post-procedural Care: Following the procedure, apply a sterile, bland ophthalmic ointment to the eye to protect the cornea from drying and injury until the blink reflex returns. Monitor the animal until it has fully recovered.

Protocol 2: Dermal Anesthesia in Mice or Rats

This protocol is suitable for minor superficial procedures such as skin biopsies, tail-vein injections, or the placement of small subcutaneous devices.

Materials:

-

This compound cream or gel (2-5% formulation)

-

Clippers for hair removal

-

Gauze swabs

-

Occlusive dressing (e.g., Tegaderm™)

-

Fine-gauge needle (e.g., 27G) for assessing sensory blockade

Procedure:

-

Animal Preparation: Acclimatize the animal to handling. Gently restrain the animal.

-

Site Preparation: Shave the hair from the target area of the skin to ensure direct contact of the topical anesthetic. Clean the area gently with a sterile saline swab and allow it to dry completely.

-

Anesthetic Application: Apply a thick layer of the this compound cream or gel to the prepared skin area.

-

Occlusion: Cover the area with an occlusive dressing to enhance dermal penetration and prevent ingestion of the anesthetic by the animal.

-

Onset Period: Allow 15-20 minutes for the anesthetic to penetrate the skin.

-

Anesthesia Confirmation: Remove the occlusive dressing and wipe away the excess cream. Gently probe the anesthetized area with a sterile needle. The absence of a withdrawal reflex (flinching or vocalization) indicates effective anesthesia.

-

Experimental Procedure: Perform the intended procedure on the anesthetized area.

-

Post-procedural Care: Clean the area with sterile saline after the procedure. Monitor the animal for any signs of skin irritation or adverse reactions and for the return of normal sensation.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

Caption: Mechanism of action of this compound on a neuron.

Experimental Workflow for Topical Anesthesia Assessment

Caption: Workflow for evaluating topical anesthesia.

References